1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the fluorine atom at the 4-position. Subsequent steps involve the formation of the piperazine ring and the attachment of the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with variations in the piperazine ring or attached groups.
Fluorinated compounds: Molecules with fluorine atoms at different positions.
Uniqueness
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24FN5O3 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H24FN5O3/c1-32-19-8-3-2-7-18(19)27-9-11-28(12-10-27)23(31)15-13-20(30)29(14-15)22-21-16(24)5-4-6-17(21)25-26-22/h2-8,15H,9-14H2,1H3,(H,25,26) |
InChI Key |
WGMLIESLINJYTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origin of Product |
United States |
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